(3S)-3-amino-3-(3-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(3-bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-bromophenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and an appropriate amine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-bromophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S)-3-amino-3-(3-bromophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(4-bromophenyl)propanamide
- (3S)-3-amino-3-(2-bromophenyl)propanamide
Uniqueness
(3S)-3-amino-3-(3-bromophenyl)propanamide is unique due to its specific structural arrangement and the position of the bromine atom on the phenyl ring
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |
InChI Key |
PZWWNIVOASGHHU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.